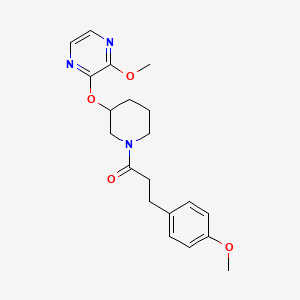
3-(4-Methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one is a chemical compound that belongs to the class of synthetic cathinones. It is commonly referred to as MPHP or 3'-methoxy-α-pyrrolidinohexiophenone. MPHP has gained significant attention in the scientific community due to its potential applications in research and medicine.
Applications De Recherche Scientifique
Antimicrobial Activity
Compounds with structures similar to 3-(4-Methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one have been studied for their antimicrobial properties. For instance, a series of compounds including 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one exhibited significant antibacterial and antifungal activities, as evidenced by in vitro studies (Mandala et al., 2013).
Bioactivity Against α1A-adrenoceptor
Compounds structurally related to the subject chemical have shown bioactivity against α1A-adrenoceptor. A study detailed the conformational analysis and molecular docking to solve the binding mode of such compounds, demonstrating potential applications in drug design for highly selective antagonists (Xu et al., 2016).
Antiarrhythmic and Antihypertensive Effects
Research has also explored the use of similar compounds in the treatment of cardiovascular conditions. A study on 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, which have structural resemblances, found strong antiarrhythmic and antihypertensive activities, suggesting potential therapeutic applications (Malawska et al., 2002).
Topical Drug Delivery
Certain derivatives of 2-(6-methoxy-2-naphthyl)propionic acid, which share a similar molecular structure, have been synthesized and evaluated for topical drug delivery. These compounds have demonstrated potential as prodrugs of naproxen, showing improved skin permeation (Rautio et al., 2000).
Alpha(v)beta(3) Receptor Antagonism
Research into 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid, a structurally similar compound, has shown potent antagonism of the alpha(v)beta(3) receptor, suggesting its potential application in treating osteoporosis (Hutchinson et al., 2003).
Targeting Bacterial Persisters
A study found that a compound with a similar structure selectively killed bacterial persisters that tolerate antibiotic treatment without affecting normal antibiotic-sensitive cells, indicating potential for addressing bacterial persistence in infections (Kim et al., 2011).
Antiallergy Activity
Some compounds like 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines, which are structurally related, have been synthesized and evaluated for antiallergy activity. These compounds showed potent activity in the passive foot anaphylaxis assay, a model for detecting antiallergic compounds (Walsh et al., 1989).
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-1-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-25-16-8-5-15(6-9-16)7-10-18(24)23-13-3-4-17(14-23)27-20-19(26-2)21-11-12-22-20/h5-6,8-9,11-12,17H,3-4,7,10,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFXTFCSXQTPOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCCC(C2)OC3=NC=CN=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2375412.png)
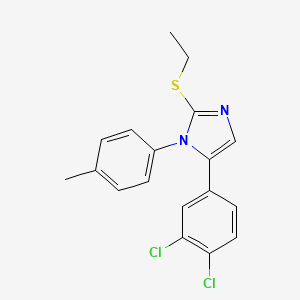
![(3Ar,7ar)-rel-octahydro-3h-pyrrolo[3,4-c]pyridin-3-one](/img/no-structure.png)
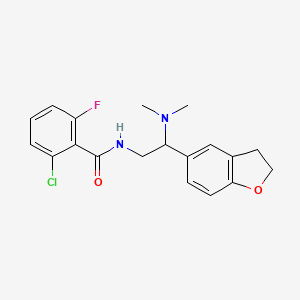
![4-Hydroxy-7-pyridin-3-yl-9-trifluoromethyl-1H-thieno[2,3-b;4,5-b']dipyridin-2-one](/img/structure/B2375419.png)
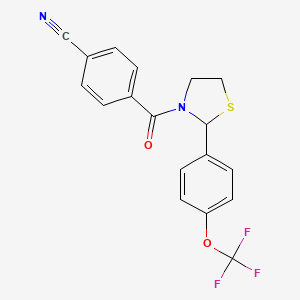

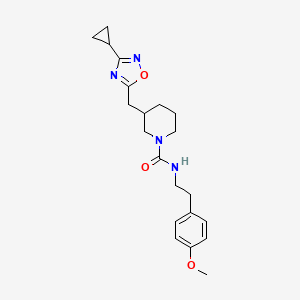



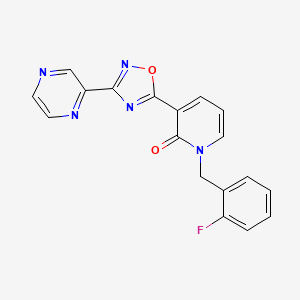
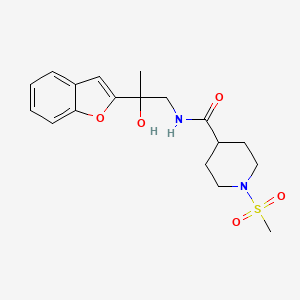
![6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2375434.png)